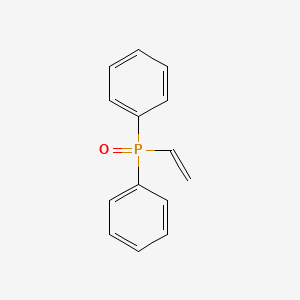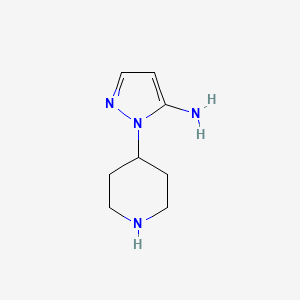
Diphenyl(vinyl)phosphinoxid
Übersicht
Beschreibung
Diphenyl(vinyl)phosphine oxide is an organophosphorus compound with the linear formula C14H13OP . It has a CAS number of 2096-78-8 and a molecular weight of 228.233 .
Molecular Structure Analysis
The molecular structure of Diphenyl(vinyl)phosphine oxide is represented by the linear formula C14H13OP . Its molecular weight is 228.233 .Chemical Reactions Analysis
Diphenylphosphine oxide is used in Buchwald-Hartwig coupling reactions to introduce diphenylphosphino substituents . Thionyl chloride converts diphenylphosphine oxide to chlorodiphenylphosphine . Organophosphinous acids are deoxygenated with DIBAH. The resulting secondary phosphines are precursors to phosphine ligands .Physical and Chemical Properties Analysis
Diphenyl(vinyl)phosphine oxide is a solid at room temperature . It has a boiling point of 115-119°C .Wissenschaftliche Forschungsanwendungen
Synthese von Organophosphorverbindungen
Diphenyl(vinyl)phosphinoxid kann als Kupplungspartner verwendet werden, um verschiedene Organophosphorverbindungen durch Kreuzkupplungsreaktionen mit Arylhalogeniden herzustellen, die durch Ni/Zn-Katalysatoren ermöglicht werden .
Photoinitiator in UV-härtenden Produkten
Es dient als Photoinitiator in UV-härtenden Tinten, Beschichtungen und Klebstoffen und trägt zu den Polymerisationsprozessen bei der Herstellung von Harzen, Kautschuken und Polymeren bei .
Prozessregler für die Polymerisation
Diese Verbindung wird als Prozessregler für Polymerisationsprozesse eingesetzt und steigert die Produktionseffizienz verschiedener polymerer Materialien .
Synthese von sulfonierten Poly(Arylenetherphosphinoxid)en
Es ist an der Synthese neuartiger sulfonierter Poly(Arylenetherphosphinoxide) beteiligt, die Diphenylether enthalten und durch direkte Polykondensation synthetisiert werden .
3D-Druckanwendungen
Auf this compound basierende Photoinitiatoren werden in digitalen Lichtverarbeitung (DLP)-3D-Druck-Suspensionen verwendet, um keramische Materialien herzustellen, wodurch die Absorptionsfähigkeit von Photoinitiatoren in UV-Vis-Licht und deren Initiatoreffizienz verbessert werden .
Sicherer Photoinitiator für den 3D-Druck
Die Verbindung wird auf ihr Potenzial als sicherer Photoinitiator mit guter Initiatoreffizienz für 3D-Druckanwendungen untersucht, mit dem Ziel, Objekte mit komplexen Morphologien und kontrollierten physikalischen und chemischen Eigenschaften herzustellen .
Tandem-Additionsreaktionen
Es wird bei Tandem-Additionsreaktionen verwendet, bei denen sowohl nukleophile als auch elektrophile Reagenzien zu Vinylphosphinoxiden hinzugefügt werden, wodurch die Einführung verschiedener Alkylgruppen ermöglicht wird .
Safety and Hazards
Wirkmechanismus
Target of Action
Diphenyl(vinyl)phosphine oxide, with the molecular formula C14H13OP , is a commonly used chemical reagent in laboratories . It primarily targets aryl halides in cross-coupling reactions . Aryl halides play a crucial role in organic synthesis as they can be easily transformed into a variety of functional groups.
Mode of Action
The compound interacts with its targets (aryl halides) through a cross-coupling reaction . This reaction is facilitated by a Ni/Zn catalyst , leading to the formation of various organophosphorus compounds . The vinyl group in the compound provides the necessary unsaturation for the cross-coupling reaction.
Pharmacokinetics
Its solubility characteristics indicate that it is soluble in nonpolar solvents like benzene and toluene, slightly soluble in alcohols and ethers, and almost insoluble in water . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of diphenyl(vinyl)phosphine oxide is the formation of various organophosphorus compounds via cross-coupling reactions with aryl halides . These compounds have wide applications in organic synthesis.
Action Environment
The action, efficacy, and stability of diphenyl(vinyl)phosphine oxide can be influenced by environmental factors. For instance, it has strong hygroscopicity and should be stored in a dry, well-ventilated area away from heat sources . Additionally, it should be kept away from strong oxidizing or reducing agents during use and storage .
Biochemische Analyse
Biochemical Properties
Diphenyl(vinyl)phosphine oxide plays a significant role in biochemical reactions, particularly in the synthesis of sorbents for selective and effective sorption of certain metal ions . It interacts with enzymes, proteins, and other biomolecules through its phosphine oxide group, which can form coordination complexes with metal ions. These interactions are crucial for its function as a ligand in catalytic processes. The compound’s ability to form stable complexes with metal ions makes it valuable in biochemical applications.
Cellular Effects
Diphenyl(vinyl)phosphine oxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular function . The compound’s interactions with cellular proteins can modulate signal transduction pathways, thereby influencing gene expression and metabolic flux. These effects highlight the compound’s potential in regulating cellular activities.
Molecular Mechanism
At the molecular level, diphenyl(vinyl)phosphine oxide exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s phosphine oxide group is key to its binding interactions, allowing it to form stable complexes with metal ions and other biomolecules. These interactions can lead to changes in enzyme activity and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenyl(vinyl)phosphine oxide can change over time due to its stability and degradation properties The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models
Dosage Effects in Animal Models
The effects of diphenyl(vinyl)phosphine oxide vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolic pathways . At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent. Understanding these dosage effects is crucial for its safe and effective use in biochemical applications.
Metabolic Pathways
Diphenyl(vinyl)phosphine oxide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites and the activity of key enzymes, thereby affecting overall metabolic processes. Its role in these pathways highlights its potential as a modulator of metabolic activities, with implications for both basic research and therapeutic applications.
Transport and Distribution
Within cells and tissues, diphenyl(vinyl)phosphine oxide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins. Understanding its transport and distribution is essential for optimizing its use in biochemical and therapeutic contexts.
Subcellular Localization
Diphenyl(vinyl)phosphine oxide exhibits specific subcellular localization, which can affect its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biochemical effects
Eigenschaften
IUPAC Name |
[ethenyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCGPNRIAFVNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329449 | |
| Record name | Diphenyl(vinyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096-78-8 | |
| Record name | Phosphine oxide, ethenyldiphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl(vinyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Diphenyl(vinyl)phosphine oxide in organic synthesis?
A1: Diphenyl(vinyl)phosphine oxide is primarily known as a Horner–Wittig reagent. [] This means it facilitates the formation of carbon-carbon double bonds, specifically in the synthesis of allylic amines. [] Furthermore, its reactivity extends to participation in various cycloaddition [] and conjugate addition reactions. []
Q2: How is Diphenyl(vinyl)phosphine oxide characterized spectroscopically?
A2: The structural features of Diphenyl(vinyl)phosphine oxide are revealed through various spectroscopic techniques:
- 31P NMR (CDCl3): Exhibits a singlet at 22.4 ppm, characteristic of the phosphorus atom environment. []
- 1H NMR (CDCl3): Displays distinct signals corresponding to the vinyl protons (Ha, Hb, Hc) and the phenyl groups. []
- 13C NMR (CDCl3): Shows characteristic peaks for all carbon atoms, with coupling constants revealing their relationships to the phosphorus atom. []
Q3: What are the known methods for synthesizing Diphenyl(vinyl)phosphine oxide?
A3: Several synthetic routes have been established for Diphenyl(vinyl)phosphine oxide:
- Dehydrohalogenation: This method involves the removal of a hydrogen halide from a haloethyldiphenylphosphine oxide precursor. []
- Grignard Reaction: Reacting diphenylphosphinic chloride with vinylmagnesium bromide yields the desired product. []
- Palladium-Catalyzed Coupling: A palladium catalyst facilitates the coupling of vinyl bromide with diphenylphosphine oxide. []
- Oxidation: Commercially available diphenyl(vinyl)phosphine can be oxidized to yield Diphenyl(vinyl)phosphine oxide. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)
![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)
![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)




